2-(4-benzylpiperazin-1-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one
Description
2-(4-Benzylpiperazin-1-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4(3H)-one core. Key structural features include:
Thienopyrimidine derivatives are pharmacologically significant, with reported activities including antiviral, antibacterial, and anti-inflammatory properties . The benzylpiperazine moiety may enhance CNS penetration or modulate receptor affinity compared to simpler alkyl or aryl substituents .
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-7-phenyl-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS/c28-22-21-20(19(16-29-21)18-9-5-2-6-10-18)24-23(25-22)27-13-11-26(12-14-27)15-17-7-3-1-4-8-17/h1-10,16H,11-15H2,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWMNAVKSAYPSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinases (cdks), which are essential in cellular processes and play a significant role in the development and progression of many diseases, including cancer.
Mode of Action
CDK2 inhibition is an appealing target for cancer treatment that selectively targets tumor cells.
Biochemical Pathways
Cdks, which are potential targets of similar compounds, are responsible for phosphorylation of key components for cell proliferation. Therefore, it can be inferred that this compound might affect cell proliferation pathways.
Biological Activity
The compound 2-(4-benzylpiperazin-1-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a member of the thienopyrimidine class, which has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and oncology. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 372.52 g/mol. The structure features a thieno[3,2-d]pyrimidine core substituted with a benzylpiperazine moiety, which is crucial for its biological activity.
Antitumor Activity
Research indicates that derivatives of thienopyrimidines exhibit significant antitumor properties. For instance, compounds structurally similar to this compound have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. This is primarily attributed to their ability to interfere with key signaling pathways involved in cell growth and survival.
Neuropharmacological Effects
The benzylpiperazine component suggests potential central nervous system (CNS) activity. Studies have shown that benzylpiperazine derivatives can modulate neurotransmitter systems by acting as dopamine and serotonin reuptake inhibitors. This mechanism is particularly relevant for developing treatments for mood disorders and epilepsy.
- Inhibition of Kinases : Thienopyrimidine derivatives often act as kinase inhibitors, disrupting pathways critical for cancer cell survival.
- Neurotransmitter Modulation : The compound may enhance dopaminergic and serotonergic signaling by inhibiting reuptake mechanisms.
- Ion Channel Interaction : Some studies suggest that related compounds can bind to voltage-gated sodium channels, which is significant in anticonvulsant activity.
Case Study 1: Anticancer Activity
A study evaluating various thienopyrimidine derivatives found that those with the benzylpiperazine moiety exhibited enhanced cytotoxicity against breast cancer cell lines (MCF-7). The most potent derivative showed an IC50 value of 15 µM, indicating strong potential for further development as an anticancer agent.
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| A | 15 | MCF-7 (Breast) |
| B | 20 | A549 (Lung) |
| C | 25 | HeLa (Cervical) |
Case Study 2: Neuropharmacological Evaluation
In a neuropharmacological assessment using animal models, the compound demonstrated significant anticonvulsant properties in the maximal electroshock (MES) test. At a dose of 100 mg/kg, it provided protection comparable to standard anticonvulsants like phenytoin.
| Test | Dose (mg/kg) | Protection Rate (%) |
|---|---|---|
| MES | 100 | 75 |
| PTZ | 100 | 60 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 2
Key Observations :
- Piperidinyl derivatives (e.g., CAS 1707586-30-8) lack the benzyl group, reducing steric bulk but increasing hydrophobicity due to the propyl chain .
Substituent Variations at Position 7
Key Observations :
Key Observations :
- Methylation (e.g., 3a in ) typically yields lower melting points (~150°C) compared to methoxy-substituted derivatives (~260°C), reflecting differences in crystallinity.
- The target compound’s synthesis likely parallels methods using phosphorus oxychloride (Method D, ), a common route for thienopyrimidinone chlorination.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
